N,N-Dimethyl-2-(quinolin-2-yl)ethan-1-amine
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Overview
Description
N,N-Dimethyl-2-(quinolin-2-yl)ethan-1-amine is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring attached to an ethanamine moiety, with two methyl groups on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(quinolin-2-yl)ethan-1-amine can be achieved through several methods. One common approach involves the reaction of quinoline-2-carbaldehyde with N,N-dimethylamine in the presence of a reducing agent. This method typically requires a solvent such as ethanol and a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(quinolin-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
N,N-Dimethyl-2-(quinolin-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(quinolin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
2-Quinolone: Known for its antimicrobial properties.
N,N-Dimethylethanamine: Lacks the quinoline ring but shares the ethanamine moiety.
Uniqueness
N,N-Dimethyl-2-(quinolin-2-yl)ethan-1-amine is unique due to its combination of the quinoline ring and the dimethylated ethanamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
63487-23-0 |
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Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
N,N-dimethyl-2-quinolin-2-ylethanamine |
InChI |
InChI=1S/C13H16N2/c1-15(2)10-9-12-8-7-11-5-3-4-6-13(11)14-12/h3-8H,9-10H2,1-2H3 |
InChI Key |
FSOMKKIMERRUJY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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